3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride
Description
3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organic compound characterized by the presence of a chlorobenzyl group attached to a propane sulfonyl chloride moiety
Properties
Molecular Formula |
C10H12Cl2O3S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-10-4-2-9(3-5-10)8-15-6-1-7-16(12,13)14/h2-5H,1,6-8H2 |
InChI Key |
YZDPMFCMZQXNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation: The major products include benzaldehyde or benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
Scientific Research Applications
3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: It finds use in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification or inhibition of their function. The molecular targets often include enzymes with nucleophilic active sites, such as serine or cysteine residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)propane-1-sulfonyl chloride
- 3-(Methoxy)propane-1-sulfonyl chloride
- 3-(Phenoxy)propane-1-sulfonyl chloride
Uniqueness
3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties
Biological Activity
3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄ClO₂S
- Molecular Weight : 286.77 g/mol
- Functional Groups : Sulfonyl chloride, ether
The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which can mimic natural substrates and interact with various biological targets. The mechanism involves:
- Enzyme Inhibition : The sulfonamide group can bind to enzymes, inhibiting their activity and disrupting metabolic pathways.
- Hydrophobic Interactions : The presence of the benzo[d][1,3]dioxole moiety may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 μg/mL |
| Staphylococcus aureus | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.125 μg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics .
Anticancer Activity
In addition to its antimicrobial effects, the compound has also been investigated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound inhibits specific cyclins involved in cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Potential :
Q & A
Q. What are the standard synthetic routes for 3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the ether linkage between 4-chlorobenzyl alcohol and a propane sulfonate precursor, followed by (2) conversion to the sulfonyl chloride. For example:
- Step 1: React 4-chlorobenzyl bromide with 1,3-propanediol under basic conditions (e.g., NaOH) to form 3-((4-chlorobenzyl)oxy)propan-1-ol.
- Step 2: Sulfonate the alcohol using chlorosulfonic acid or sulfur trioxide, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Key Considerations: - Use inert solvents (e.g., dichloromethane) and anhydrous conditions to avoid hydrolysis .
- Purify intermediates via column chromatography or recrystallization for high purity .
Q. Table 1: Synthesis Methods for Analogous Sulfonyl Chlorides
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ether formation + sulfonation | 4-Chlorobenzyl bromide, 1,3-propanediol, SOCl₂ | ~75% | |
| Direct chlorination | Thionyl chloride, reflux in DCM | 60-80% |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Prevent Thermal Exposure: Store at 2–8°C in airtight containers away from heat sources (P210) .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (P201, P202) .
- Waste Disposal: Segregate waste and use licensed chemical disposal services to prevent environmental contamination .
Q. Table 2: Safety Precautions
| Code | Precaution | Source |
|---|---|---|
| P201 | Obtain special instructions before use | |
| P210 | Keep away from heat/open flames | |
| P303 | IF ON SKIN: Wash with soap and water |
Q. How is this compound typically characterized in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR (e.g., δ 7.3 ppm for aromatic protons, δ 4.5 ppm for CH₂-O linkage) .
- Mass Spectrometry (MS): Validate molecular weight (MW: 293.7 g/mol) using ESI-MS or MALDI-TOF .
- Purity Analysis: Use HPLC with a C18 column (95:5 acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Q. What analytical methods resolve contradictions in spectroscopic data?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex spectra (e.g., distinguishing CH₂ groups in the propane chain) .
- X-ray Crystallography: Confirm stereochemistry if unexpected NOE effects are observed in NMR .
- Elemental Analysis: Cross-validate %C, %H, %Cl with theoretical values to detect impurities .
Q. How can impurities be identified and mitigated during synthesis?
Methodological Answer:
- Common Impurities:
- Mitigation Strategies:
Q. What are the considerations for using this compound in multi-step organic syntheses?
Methodological Answer:
- Stability: Avoid prolonged exposure to moisture; store under nitrogen if used in peptide coupling reactions .
- Reactivity: Prioritize sulfonyl chloride in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Compatibility: Test solvent polarity (e.g., DMF vs. THF) to balance reaction rate and byproduct formation .
Q. What role does this compound play in the development of enzyme inhibitors?
Methodological Answer:
- Sulfonamide Precursor: React with primary amines to generate sulfonamide libraries for protease inhibition assays (e.g., carbonic anhydrase) .
- Structure-Activity Relationship (SAR): Modify the 4-chlorobenzyl group to enhance binding affinity (e.g., fluorinated analogs) .
- Biological Testing: Use SPR (Surface Plasmon Resonance) to measure inhibitor-enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
